molecular formula C8H11N3O2 B2911803 (3s,4r)-4-[(Pyrazin-2-yl)amino]oxolan-3-ol CAS No. 1932148-09-8

(3s,4r)-4-[(Pyrazin-2-yl)amino]oxolan-3-ol

Cat. No.: B2911803
CAS No.: 1932148-09-8
M. Wt: 181.195
InChI Key: LCKVHEUKULBVAZ-RNFRBKRXSA-N
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Description

(3s,4r)-4-[(Pyrazin-2-yl)amino]oxolan-3-ol is a chiral small molecule characterized by a substituted oxolane (tetrahydrofuran) ring system. The compound's structure integrates a pyrazine ring, a nitrogen-containing heterocycle common in medicinal chemistry, linked via an amino group to the core oxolane scaffold . This specific stereochemistry, defined by the (3S,4R) configuration, is critical for its potential biological interactions and activity. Pyrazine derivatives are of significant interest in pharmaceutical research and are frequently explored as key scaffolds in the development of bioactive molecules . Related structural motifs have been investigated for various applications, including as inhibitors for enzymes like glycogen phosphorylase, which is a target in metabolic disorder research , and as components in compounds studied for antiproliferative activity . The presence of multiple hydrogen bond donors and acceptors within the molecule suggests potential for targeted binding interactions with biological macromolecules. Researchers can utilize this compound as a versatile synthetic intermediate or as a core building block for the design and synthesis of novel chemical entities for basic scientific investigation. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

(3S,4R)-4-(pyrazin-2-ylamino)oxolan-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O2/c12-7-5-13-4-6(7)11-8-3-9-1-2-10-8/h1-3,6-7,12H,4-5H2,(H,10,11)/t6-,7-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCKVHEUKULBVAZ-RNFRBKRXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CO1)O)NC2=NC=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H](CO1)O)NC2=NC=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3s,4r)-4-[(Pyrazin-2-yl)amino]oxolan-3-ol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as pyrazine and oxolane derivatives.

    Formation of the Pyrazine Derivative: The pyrazine derivative is synthesized through a series of reactions, including nitration, reduction, and amination.

    Coupling Reaction: The pyrazine derivative is then coupled with an oxolane derivative under specific reaction conditions, such as the use of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

    Purification: The final product is purified using techniques such as column chromatography or recrystallization.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(3s,4r)-4-[(Pyrazin-2-yl)amino]oxolan-3-ol can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The pyrazine ring can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted pyrazine derivatives.

Scientific Research Applications

(3s,4r)-4-[(Pyrazin-2-yl)amino]oxolan-3-ol has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate and its biological activity.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Biological Studies: Researchers investigate its interactions with biological targets and its potential therapeutic effects.

    Industrial Applications: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3s,4r)-4-[(Pyrazin-2-yl)amino]oxolan-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares (3S,4R)-4-[(Pyrazin-2-yl)amino]oxolan-3-ol with structurally or functionally related compounds, highlighting key differences in substituents, stereochemistry, and applications:

Compound Name Molecular Formula Molecular Weight Key Substituents Biological/Pharmacological Role References
This compound C₉H₁₂N₄O₂ 224.22 g/mol Pyrazin-2-ylamino, hydroxyl Hypothesized enzyme inhibition (inferred)
(3R,4R)-4-amino-1-[[4-[(3-methoxyphenyl)amino]pyrrolo[2,1-f][1,2,4]triazin-5-yl]methyl]piperidin-3-ol C₂₂H₂₈N₈O₂ 444.51 g/mol Pyrrolotriazine, methoxyphenyl, piperidine Anticancer agent (explicitly stated)
rac-(3R,4R)-4-(propan-2-yloxy)oxolan-3-ol C₇H₁₄O₃ 146.19 g/mol Isopropyl ether, hydroxyl Building block for synthesis (no bioactivity)
(3R,4R)-4-(Propan-2-ylsulfanyl)oxolan-3-ol C₇H₁₄O₂S 174.25 g/mol Isopropyl thioether, hydroxyl Structural analog with sulfur-based substitution
(3S,4R)-4-(4-methylpiperazin-1-yl)oxolan-3-ol C₉H₁₈N₂O₂ 186.25 g/mol 4-methylpiperazine, hydroxyl Potential CNS or kinase-targeting applications
Inhibitor A (Pyrazine-phenylalanine derivative) C₂₄H₂₂N₄O₂ 398.46 g/mol Pyrazine, biphenylmethyl, phenylalanine Tryptophan hydroxylase inhibition

Key Observations:

Structural Diversity :

  • The pyrazine-substituted oxolane distinguishes itself from sulfur- or piperazine-substituted analogs (e.g., and ). Pyrazine’s electron-deficient aromatic system may enhance binding to enzymes compared to thioether or piperazine groups.
  • Compared to the anticancer compound in , the absence of a pyrrolotriazine ring in the target molecule suggests different target specificity.

Stereochemical Impact :

  • The (3S,4R) configuration is shared with other bioactive oxolane derivatives (e.g., ), underscoring the importance of stereochemistry in receptor binding.

Biological Relevance: Inhibitor A () demonstrates that pyrazine-amino derivatives can modulate enzyme activity, supporting the hypothesis that the target compound may interact with similar biological targets, albeit with modified potency due to structural differences.

Research Findings and Implications

  • Synthetic Accessibility : The oxolane backbone is synthetically versatile, as seen in rac-(3R,4R)-4-(propan-2-yloxy)oxolan-3-ol (), suggesting feasible routes for large-scale production of the target compound.
  • Therapeutic Potential: Pyrazine-containing inhibitors () are effective in regulating tryptophan hydroxylase, a key enzyme in serotonin synthesis. The target compound’s pyrazine group positions it as a candidate for neurochemical or anticancer drug development.
  • Crystallographic Analysis : SHELX software () could resolve the compound’s stereochemistry and intermolecular interactions, aiding in structure-activity relationship (SAR) studies.

Biological Activity

(3S,4R)-4-[(Pyrazin-2-yl)amino]oxolan-3-ol is a compound of interest in medicinal chemistry due to its unique structural properties and potential biological activities. This compound belongs to a class of heterocyclic compounds that can exhibit various pharmacological effects, making it a candidate for further investigation in drug development.

Chemical Structure and Properties

The molecular formula of this compound is C8H10N2O2C_8H_{10}N_2O_2, with a molecular weight of approximately 166.18 g/mol. The compound features an oxolane ring substituted with a pyrazinyl group, which is known for its role in enhancing biological activity through interaction with various biological targets.

PropertyValue
Molecular FormulaC8H10N2O2C_8H_{10}N_2O_2
Molecular Weight166.18 g/mol
Melting PointNot available
SolubilityNot specified

The biological activity of this compound primarily involves its interaction with specific biological targets, including enzymes and receptors. Preliminary studies suggest that this compound may act as an inhibitor of certain kinases, which are critical in various signaling pathways associated with cell growth and proliferation.

Case Studies and Research Findings

  • Inhibition of Kinase Activity : Research indicates that derivatives of oxolane compounds can inhibit kinase activity effectively. For instance, compounds similar to this compound have shown promising results in inhibiting LRRK2 kinase, which is implicated in Parkinson's disease .
  • Antimicrobial Properties : Some studies have reported that oxolane derivatives exhibit antimicrobial properties. For example, compounds containing pyrazine moieties have been linked to enhanced antibacterial activity against Gram-positive bacteria .
  • Cytotoxic Effects : In vitro studies demonstrated that certain oxolane derivatives induce cytotoxicity in cancer cell lines. The mechanism appears to involve apoptosis induction through the activation of caspases .

Table 2: Summary of Biological Activities

ActivityObservations
Kinase InhibitionEffective against LRRK2 kinase
Antimicrobial EffectsActive against Gram-positive bacteria
CytotoxicityInduces apoptosis in cancer cell lines

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